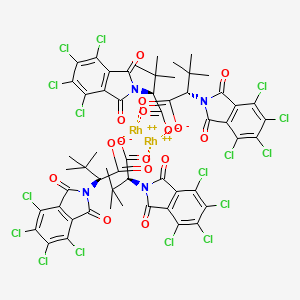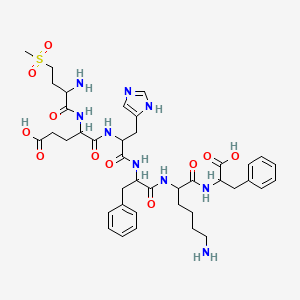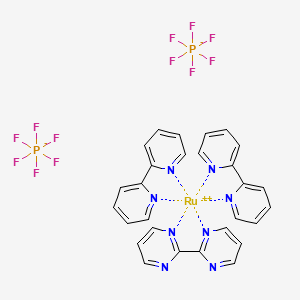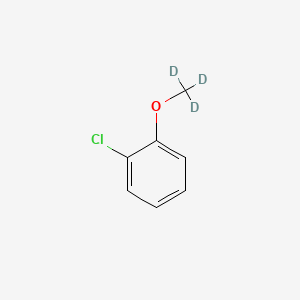![molecular formula C27H28N4O2S B12301403 2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)
2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(E)-N-[(4,5-diphényl-1,3-thiazol-2-yl)amino]-C-méthylcarbonimidoyl]-N-(2-hydroxyéthyl)anilino]éthanol est un composé organique complexe avec une structure unique qui comprend un cycle thiazole, des groupes diphényles et un groupe hydroxyéthyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-[3-[(E)-N-[(4,5-diphényl-1,3-thiazol-2-yl)amino]-C-méthylcarbonimidoyl]-N-(2-hydroxyéthyl)anilino]éthanol implique généralement plusieurs étapes, commençant par la formation du cycle thiazole Ceci peut être réalisé par réaction de précurseurs appropriés dans des conditions contrôlées
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de catalyseurs, de réacteurs à haute pression et de systèmes à flux continu pour améliorer l’efficacité de la réaction et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
2-[3-[(E)-N-[(4,5-diphényl-1,3-thiazol-2-yl)amino]-C-méthylcarbonimidoyl]-N-(2-hydroxyéthyl)anilino]éthanol peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyéthyle peut être oxydé pour former des aldéhydes ou des acides carboxyliques.
Réduction: Le composé peut être réduit pour modifier le cycle thiazole ou les groupes diphényles.
Substitution: Les cycles aromatiques peuvent subir des réactions de substitution électrophile pour introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des électrophiles comme les halogènes. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyéthyle peut produire des aldéhydes ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
2-[3-[(E)-N-[(4,5-diphényl-1,3-thiazol-2-yl)amino]-C-méthylcarbonimidoyl]-N-(2-hydroxyéthyl)anilino]éthanol a plusieurs applications de recherche scientifique:
Chimie: Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: La structure unique du composé lui permet d’interagir avec les molécules biologiques, ce qui le rend utile dans les études biochimiques.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements.
Applications De Recherche Scientifique
2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de 2-[3-[(E)-N-[(4,5-diphényl-1,3-thiazol-2-yl)amino]-C-méthylcarbonimidoyl]-N-(2-hydroxyéthyl)anilino]éthanol implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le cycle thiazole et les groupes diphényles lui permettent de se lier à des sites spécifiques sur ces cibles, modulant leur activité. Cela peut entraîner divers effets biologiques, selon la cible et le contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-[2-(Diméthylamino)éthoxy]éthanol: Ce composé a une structure similaire mais n’a pas le cycle thiazole ni les groupes diphényles.
Composé E lié à l’adapalène: Ce composé partage certaines caractéristiques structurelles mais a des groupes fonctionnels et des applications différents.
Unicité
2-[3-[(E)-N-[(4,5-diphényl-1,3-thiazol-2-yl)amino]-C-méthylcarbonimidoyl]-N-(2-hydroxyéthyl)anilino]éthanol est unique en raison de sa combinaison d’un cycle thiazole, de groupes diphényles et d’un groupe hydroxyéthyle. Cette structure unique lui permet d’interagir avec un large éventail de cibles moléculaires, ce qui le rend polyvalent pour diverses applications dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C27H28N4O2S |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C27H28N4O2S/c1-20(23-13-8-14-24(19-23)31(15-17-32)16-18-33)29-30-27-28-25(21-9-4-2-5-10-21)26(34-27)22-11-6-3-7-12-22/h2-14,19,32-33H,15-18H2,1H3,(H,28,30)/b29-20+ |
Clé InChI |
SFAZVEOMLHOWJE-ZTKZIYFRSA-N |
SMILES isomérique |
C/C(=N\NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)N(CCO)CCO |
SMILES canonique |
CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)




![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)
![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)





